3-[Chloro(difluoro)methyl]pentan-3-ol
Description
3-[Chloro(difluoro)methyl]pentan-3-ol is a tertiary alcohol characterized by a central carbon atom at the 3-position of the pentanol backbone, substituted with a chloro(difluoro)methyl group (-C(Cl)(F)₂). The compound’s halogenated substituents may enhance its utility as an intermediate in organic synthesis or pharmaceutical development, though specific applications require further investigation.
Properties
CAS No. |
6302-01-8 |
|---|---|
Molecular Formula |
C6H11ClF2O |
Molecular Weight |
172.60 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]pentan-3-ol |
InChI |
InChI=1S/C6H11ClF2O/c1-3-5(10,4-2)6(7,8)9/h10H,3-4H2,1-2H3 |
InChI Key |
LUEBQBOTYQNCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(F)(F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloro-difluoro-methyl)pentan-3-ol typically involves the halogenation of pentanol derivatives. One common method is the reaction of pentan-3-ol with chlorodifluoromethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 3-(chloro-difluoro-methyl)pentan-3-ol may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloro-difluoro-methyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new halogenated or functionalized derivatives.
Scientific Research Applications
3-(Chloro-difluoro-methyl)pentan-3-ol has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(chloro-difluoro-methyl)pentan-3-ol involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating its effects.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Halogenation: The target compound’s molecular weight (172.6 g/mol) is significantly higher than non-halogenated analogs like 3-methylpentan-3-ol (102.17 g/mol) due to the chloro and difluoro substituents. However, it is less massive than heavily fluorinated derivatives (e.g., C₇H₅F₁₅O at ~444.09 g/mol) .
Boiling Points and Polarity: Halogenation increases boiling points and polarity compared to non-halogenated alcohols. For example, 3-chloro-3-methylpentane (a haloalkane) has a boiling point influenced by Cl’s electronegativity, while the target compound’s -OH group and halogens may enhance hydrogen bonding and intermolecular forces.
Acidity : Fluorine’s strong electron-withdrawing effect likely increases the acidity of the -OH group in the target compound compared to 3-methylpentan-3-ol. However, it is less acidic than perfluorinated alcohols (e.g., C₇H₅F₁₅O), where extensive fluorination stabilizes the conjugate base .
Reactivity and Functional Potential
- Nucleophilic Substitution : The chloro substituent in the target compound may act as a leaving group in substitution reactions, similar to 3-chloro-3-methylpentane’s conversion to 3-methylpentan-3-ol .
- Electrophilic Interactions : The electron-deficient central carbon (due to Cl/F) could facilitate electrophilic attacks, making the compound a candidate for further derivatization.
Stability and Toxicity Considerations
- Chemical Stability: The combination of Cl and F may reduce metabolic stability compared to perfluorinated compounds, which are notoriously inert .
- Toxicity Profile : Chlorinated organics often exhibit higher toxicity than fluorinated analogs. For instance, chlorine pentafluoride (ClF₅) is a hazardous gas , but the target compound’s organic backbone may mitigate acute toxicity.
Biological Activity
3-[Chloro(difluoro)methyl]pentan-3-ol is a halogenated alcohol with significant potential for biological activity due to its unique structural features. This article delves into its biological properties, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula CHClFO and a molecular weight of 172.60 g/mol. Its structure includes a pentane backbone with a hydroxyl group and a chloro(difluoro)methyl substituent at the third carbon. This configuration enhances its reactivity and interaction with biological systems.
Biological Activity
Research indicates that 3-[Chloro(difluoro)methyl]pentan-3-ol exhibits various biological activities, particularly in enzyme inhibition and interactions with cellular components. The halogenated functional groups in its structure contribute to its potential as a pharmacological agent.
The compound's mechanism of action involves the formation of strong bonds with various substrates, influenced by its halogenated groups. The hydroxyl group facilitates hydrogen bonding, which can modulate its effects within biological systems. Studies suggest that this compound may act as an intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting specific enzymes.
Synthesis
The synthesis of 3-[Chloro(difluoro)methyl]pentan-3-ol typically involves halogenation processes. A common method includes the reaction of pentan-3-ol with chlorodifluoromethane under controlled conditions, often utilizing Lewis acid catalysts to facilitate the reaction.
Synthesis Method:
- Reagents : Pentan-3-ol, chlorodifluoromethane.
- Catalyst : Lewis acid (e.g., aluminum chloride).
- Conditions : Controlled temperature and pressure to maximize yield and purity.
Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 3-[Chloro(difluoro)methyl]pentan-3-ol.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Chloro-methyl)pentan-3-ol | Contains a chloro-methyl group | Lacks the difluoromethyl group, affecting reactivity |
| 3-(Difluoro-methyl)pentan-3-ol | Lacks chlorine; only has difluoromethyl | Focuses on fluorine's effects without chlorine |
| 3-(Bromo-difluoro-methyl)pentan-3-ol | Contains bromine instead of chlorine | Bromine may impart different reactivity compared to chlorine |
This table illustrates how the presence of different halogens can influence the reactivity and biological activity of structurally similar compounds.
Case Studies
- Enzyme Inhibition : In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, halogenated alcohols have shown efficacy in inhibiting kinases, which are critical in cancer cell proliferation.
- Pharmacological Applications : Research has indicated that halogenated compounds can enhance drug efficacy by improving binding affinity to target proteins. The unique combination of chlorine and fluorine in 3-[Chloro(difluoro)methyl]pentan-3-ol may provide enhanced stability and selectivity in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
